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Compound of Interest

Compound Name:
N-(2-aminoethyl)isoquinoline-5-

sulfonamide

Cat. No.: B017544 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
H-8 is an isoquinolinesulfonamide compound that functions as a cell-permeable, reversible,

and ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying the

roles of these kinases in various signaling pathways. H-8 exhibits potent inhibition of cyclic

nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G

(PKG), with moderate activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase

(MLCK).[1] Understanding the effective inhibitory concentrations of H-8 is crucial for designing

and interpreting in vitro kinase assays. These assays are fundamental for drug discovery and

for elucidating the mechanisms of cellular signaling.

Data Presentation: Inhibitory Activity of H-8
The inhibitory potency of H-8 is typically quantified by its half-maximal inhibitory concentration

(IC₅₀) or its inhibitor constant (Kᵢ). The Kᵢ value represents the dissociation constant of the

enzyme-inhibitor complex and is independent of substrate concentration, whereas the IC₅₀

value can be influenced by the concentration of ATP used in the assay. The following table

summarizes the reported inhibitory concentrations of H-8 against a panel of protein kinases.
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Kinase Target
Inhibition Constant (Kᵢ)
(µM)

IC₅₀ (µM)

Protein Kinase A (PKA) 1.2

Protein Kinase G (PKG) 0.48

Protein Kinase C (PKC) 15

Myosin Light Chain Kinase

(MLCK)
68

Cyclin C/Cdk8 47

Cyclin H/Cdk7/p36 6.2

Data compiled from Cayman Chemical product information sheet.[1]

Experimental Protocols
General In Vitro Kinase Assay Protocol with H-8 Inhibitor
This protocol provides a general framework for determining the inhibitory effect of H-8 on a

specific kinase in vitro. The concentrations of enzyme, substrate, and ATP should be optimized

for each specific kinase being assayed.

1. Reagent Preparation:

Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT.[2] Buffer components

and pH may need to be optimized for the specific kinase.

Kinase: Recombinant purified kinase of interest. The final concentration should be in the low

nanomolar range (e.g., 10-50 nM), and should be empirically determined.[2]

Substrate: A specific peptide or protein substrate for the kinase. The concentration should

ideally be at or below the Michaelis constant (Kₘ) for the kinase.

ATP Solution: Prepare a stock solution of ATP in dH₂O. The final concentration in the assay

should be close to the Kₘ of the kinase for ATP to accurately determine the IC₅₀ of an ATP-

competitive inhibitor.
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H-8 Inhibitor Stock Solution: Prepare a high-concentration stock solution of H-8 (e.g., 10

mM) in an appropriate solvent such as DMSO or water.[1]

Stopping Solution: 0.5 M orthophosphoric acid or 6x Protein Loading Dye for SDS-PAGE

analysis.[2][3]

2. Experimental Workflow Diagram:
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Caption: Workflow for an in vitro kinase assay with H-8 inhibitor.
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3. Assay Procedure:

Prepare serial dilutions of the H-8 inhibitor stock solution in the kinase buffer. Include a

vehicle control (e.g., DMSO) without the inhibitor.

In a microplate, add the kinase buffer, the specific kinase, and the substrate to each well.

Add the serially diluted H-8 inhibitor or vehicle control to the appropriate wells.

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the

kinase.

Initiate the kinase reaction by adding a solution of ATP and MgCl₂ (final concentration

typically 10 mM).[2][4]

Incubate the reaction for a predetermined time (e.g., 30 minutes) at a controlled temperature

(e.g., 30°C). The incubation time should be within the linear range of the reaction.

Terminate the reaction by adding the stopping solution.

Detect the kinase activity. The detection method will depend on the assay format and may

include:

Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

Luminescence-based assays: Quantifying the amount of ADP produced.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

SDS-PAGE and Western Blot: Analyzing the phosphorylation of the substrate using a

phospho-specific antibody.

4. Data Analysis:

Subtract the background signal (wells without kinase) from all data points.

Normalize the data by setting the activity in the vehicle control wells to 100%.
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Plot the percentage of kinase activity against the logarithm of the H-8 inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,

GraphPad Prism) to determine the IC₅₀ value.

Signaling Pathway Context
H-8 is a known inhibitor of the PKA signaling pathway. PKA is a key enzyme that is activated by

cyclic AMP (cAMP) and goes on to phosphorylate numerous downstream targets, regulating a

wide array of cellular processes.
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Caption: Inhibition of the PKA signaling pathway by H-8.
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This diagram illustrates how H-8 acts within the PKA signaling cascade. By competitively

binding to the ATP site on PKA, H-8 prevents the phosphorylation of downstream substrates,

thereby blocking the cellular responses mediated by this pathway. This makes H-8 a useful

pharmacological tool for investigating PKA-dependent signaling events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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